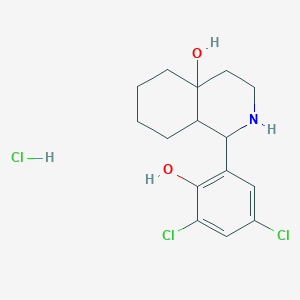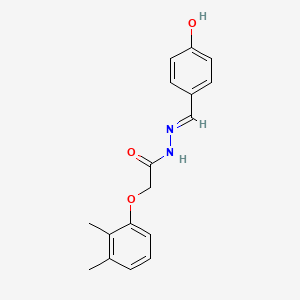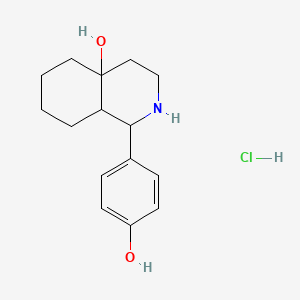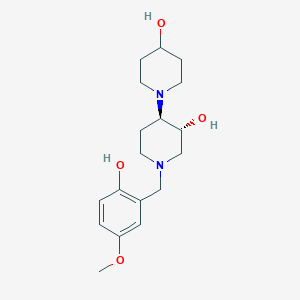
1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is a chemical compound that is commonly used in scientific research. It is also known as SCH-23390 and is a potent dopamine receptor antagonist. This compound has been widely used to study the function of dopamine receptors in the brain and its effects on behavior.
作用机制
1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is a selective antagonist of the D1 dopamine receptor. It works by binding to the receptor and preventing dopamine from binding. This leads to a decrease in the activity of dopamine neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride are primarily related to its ability to block dopamine receptors. This can lead to a variety of effects, including changes in behavior, cognition, and motor function. It has also been shown to affect other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
实验室实验的优点和局限性
One advantage of using 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride in lab experiments is its selectivity for the D1 dopamine receptor. This allows researchers to specifically target this receptor and investigate its function. However, one limitation is that it is not a perfect antagonist and can have off-target effects on other neurotransmitter systems.
未来方向
There are many future directions for research involving 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride. One area of interest is its potential therapeutic use in the treatment of neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its use in investigating the role of dopamine in addiction and substance abuse. Additionally, researchers may investigate the effects of 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride on other neurotransmitter systems and their interactions with dopamine.
合成方法
The synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride involves several steps. The starting material is 3,5-dichloro-2-hydroxybenzaldehyde, which is then reacted with ethyl acetoacetate to form the corresponding ethyl 3,5-dichloro-2-hydroxybenzylideneacetoacetate. This intermediate is then reduced with sodium borohydride to form the corresponding ethyl 3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinoline-1-carboxylate. The final step involves the hydrolysis of the ester to form 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride.
科学研究应用
1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been widely used in scientific research to study the function of dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in a variety of physiological and behavioral processes, including reward, motivation, and movement. By blocking dopamine receptors, researchers can investigate the role of dopamine in these processes.
属性
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2.ClH/c16-9-7-10(14(19)12(17)8-9)13-11-3-1-2-4-15(11,20)5-6-18-13;/h7-8,11,13,18-20H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVJDZZKCYEGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=C(C(=CC(=C3)Cl)Cl)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B6121358.png)
![2-[1-(cyclohexylmethyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121364.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6121367.png)


![2-[benzyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B6121376.png)
![7-(3,4-difluorobenzyl)-2-(1H-1,2,4-triazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6121378.png)
![2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121382.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(methylthio)propanamide](/img/structure/B6121388.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-{[(1-methyl-4-piperidinyl)amino]methyl}-2-piperidinone](/img/structure/B6121394.png)

![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)
